molecular formula C22H24N4O3S B2958528 5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 922877-79-0

5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2958528
CAS RN: 922877-79-0
M. Wt: 424.52
InChI Key: YOGZIXYXGPEVHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of pyrido[2,3-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Evaluation

The compound has a structure related to pyrido[2,3-d]pyrimidine derivatives, which have been explored for their potential in antimicrobial applications. A study by Faty, Rashed, and Youssef (2015) focused on the microwave-assisted synthesis of novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives, highlighting the efficiency and environmental benefits of microwave-assisted conditions in chemical synthesis. Some of the compounds synthesized in this study demonstrated moderate antimicrobial activities, suggesting the potential of such structures in developing new antimicrobial agents (Faty, Rashed, & Youssef, 2015).

Antiviral Applications

Johnson, Rauchman, Baccanari, and Roth (1989) synthesized 2,4-diamino-5-benzylpyrimidines and their analogs, exhibiting significant inhibition of Escherichia coli dihydrofolate reductase (DHFR), a key enzyme in bacterial metabolism. These compounds, including dihydroquinoline derivatives, showed high specificity for the bacterial enzyme over the human counterpart, indicating potential for antibacterial drug development. Their research provides insight into the structural requirements for bacterial DHFR inhibition, which could guide the design of new drugs based on the pyrido[2,3-d]pyrimidine scaffold (Johnson, Rauchman, Baccanari, & Roth, 1989).

Antioxidant Properties in Lubricating Grease

Hussein, Ismail, and El-Adly (2016) explored the antioxidant efficiency of synthesized quinolinone derivatives, including structures related to pyrido[2,3-d]pyrimidine, in lubricating greases. Their findings suggest that the antioxidant properties of these compounds can significantly improve the performance and lifespan of lubricating greases, indicating potential industrial applications beyond pharmaceuticals (Hussein, Ismail, & El-Adly, 2016).

Fluorescent Chemosensors for Metal Ions

Jang, Kang, Yun, and Kim (2018) developed a chemosensor based on naphthalimide and julolidine moieties for the detection of Group IIIA metal ions, demonstrating the potential of pyrido[2,3-d]pyrimidine derivatives in analytical chemistry. The sensor exhibited 'off-on' fluorescence responses, providing a basis for the development of novel colorimetric pH sensors and logic gates (Jang, Kang, Yun, & Kim, 2018).

properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-4-14-12-23-20-18(21(28)25(3)22(29)24(20)2)19(14)30-13-17(27)26-11-7-9-15-8-5-6-10-16(15)26/h5-6,8,10,12H,4,7,9,11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGZIXYXGPEVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1SCC(=O)N3CCCC4=CC=CC=C43)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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